Diphyllin

概要

説明

準備方法

ジフィリンは、ゲルカラムクロマトグラフィーと高速対向流クロマトグラフィーを組み合わせることで、Diphylleia sinensisまたはRostellularia procumbensのエタノール抽出物の分離により調製することができます . この方法は、天然資源からジフィリンを効率的に単離することができます。

化学反応の分析

ジフィリンは、酸化、還元、置換など、様々な化学反応を起こします . これらの反応で使用される一般的な試薬と条件には、酢酸エチル、n-ヘキサン、無水硫酸ナトリウムなどがあります . これらの反応から生成される主な生成物は、多くの場合、生物活性を強化したジフィリンの誘導体です .

科学研究の応用

ジフィリンは、幅広い科学研究の応用があります。

科学的研究の応用

Diphyllin has a wide range of scientific research applications:

作用機序

類似化合物との比較

生物活性

Diphyllin is a natural compound classified as an arylnaphthalene lignan lactone, primarily isolated from the leaves of Astilboides tabularis. Recent studies have highlighted its diverse biological activities, including potent antiviral, anti-tumor, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

V-ATPase Inhibition

One of the most significant mechanisms through which this compound exerts its biological effects is by inhibiting vacuolar H+-ATPase (V-ATPase). This inhibition disrupts the acidification of endosomal compartments, which is crucial for various cellular processes, including viral entry and replication. Studies have shown that this compound's ability to inhibit V-ATPase correlates with its antiviral and anti-tumor activities .

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against several enveloped RNA and DNA viruses. Its efficacy has been particularly noted against:

- SARS-CoV-2 : Research indicates that this compound exhibits a stronger antiviral effect against SARS-CoV-2 compared to other compounds like cleistanthin B. The compound significantly reduces viral replication in cell cultures .

- Other Viruses : It has also shown effectiveness against tick-borne encephalitis virus, West Nile virus, Zika virus, and herpes simplex virus type 1. The compound acts by blocking viral entry and replication cycles, making it a promising candidate for further antiviral drug development .

Anti-tumor Activity

This compound's anti-tumor properties are attributed to its impact on various signaling pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is critical in cancer progression. Studies have reported that this compound reduces the expression of key oncogenes such as c-Myc and cyclin D1 .

Study on Antiviral Efficacy

In a study examining this compound's effect on SARS-CoV-2, researchers treated Vero E6 cells with varying concentrations of this compound. The results indicated a significant decrease in viral spike protein expression and overall viral titer with increasing concentrations of this compound (12.5 µM to 50 µM), showcasing its potential as an antiviral agent .

Anti-tumor Mechanism Exploration

Another study focused on the anti-cancer effects of glycosylated this compound derivatives. It was found that these derivatives exhibited enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. The IC50 values for various derivatives were reported as low as 0.09 µM against specific cancer cell lines .

Summary of Biological Activities of this compound

| Activity | Mechanism | Target Viruses/Cancer Types | IC50 Values |

|---|---|---|---|

| Antiviral | V-ATPase inhibition | SARS-CoV-2, Zika virus, West Nile virus | 12.5 - 50 µM (SARS-CoV-2) |

| Anti-tumor | Inhibition of Wnt/β-catenin signaling | Various cancer cell lines | 0.09 - 3.48 µM |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | General inflammatory conditions | Not specified |

| Antioxidant | Scavenging free radicals | General oxidative stress conditions | Not specified |

Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Effect at 50 µM |

|---|---|---|

| Vero E6 | >100 | 75% cell viability |

| CaCo-2 | 54.6 ± 4.8 | Significant cytotoxicity |

特性

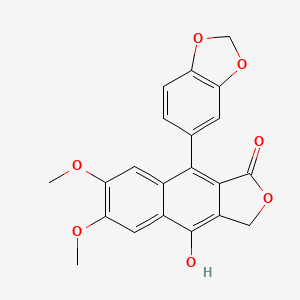

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-24-15-6-11-12(7-16(15)25-2)20(22)13-8-26-21(23)19(13)18(11)10-3-4-14-17(5-10)28-9-27-14/h3-7,22H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEJANRODATDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O)COC3=O)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176534 | |

| Record name | Diphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22055-22-7 | |

| Record name | 9-(1,3-Benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22055-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022055227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-6,7-DIMETHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4PN5LDP26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。